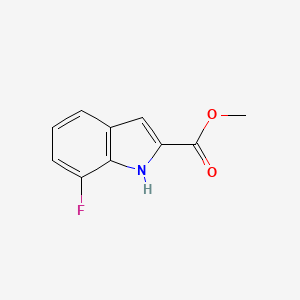

Methyl 7-fluoro-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

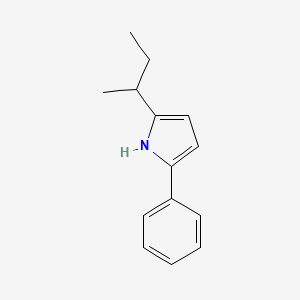

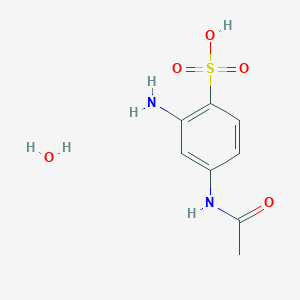

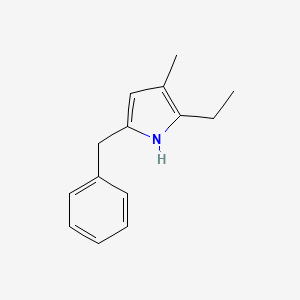

“Methyl 7-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance with a molecular weight of 193.18 . The compound is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been the focus of many researchers . One synthetic strategy involves the use of trimethylsilyl diazomethane as a CH2 source to convert indole 2-carboxylic acid to indole 2-carboxylate. In the next step, ammonium hydroxide or hydrazine hydrate is used for the synthesis of indole 2-carboxamide .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be used as reactants for the preparation of spirooxoindolepyrrolidines via a series of reactions including reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 193.18 . It is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Indole Synthesis

Indole structures, including those similar to "Methyl 7-fluoro-1H-indole-2-carboxylate", are pivotal in medicinal chemistry due to their presence in numerous biologically active molecules. The comprehensive review by Taber and Tirunahari (2011) presents various methodologies for synthesizing indoles, highlighting their significance in developing pharmaceuticals. The classification of indole syntheses provided offers insight into potential synthetic routes that could be applicable to "this compound", emphasizing the importance of the indole core in drug development (Taber & Tirunahari, 2011).

Fluorescence in Molecular Imaging

Fluorophores, including fluorinated indoles, play a critical role in molecular imaging for cancer diagnosis. Alford et al. (2009) reviewed the toxicity of widely used fluorophores, indicating the potential of "this compound" for imaging applications due to its fluorinated structure. The review emphasizes the importance of understanding the fluorescent properties and safety profiles of such compounds when used as molecular probes in vivo (Alford et al., 2009).

Fluorinated Compounds in Drug Synthesis

The modification and application of fluorinated compounds, including "this compound", in drug synthesis are highlighted by the work on Knoevenagel condensation products. Tokala, Bora, and Shankaraiah (2022) discussed how these reactions contribute to creating anticancer agents. The review underlines the importance of fluorinated indoles in synthesizing biologically active molecules with potential anticancer properties (Tokala, Bora, & Shankaraiah, 2022).

Wirkmechanismus

Target of Action

Methyl 7-fluoro-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of targets involved in these processes.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, which can lead to various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could influence multiple pathways . The downstream effects would depend on the specific pathway and the context within the cell or organism.

Result of Action

Given the broad range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including “Methyl 7-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and hold immense potential for future therapeutic applications . They are being extensively studied for their potential uses in the treatment of various diseases .

Relevant Papers The relevant papers retrieved provide valuable insights into the properties and potential applications of “this compound”. They highlight the compound’s synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

Eigenschaften

IUPAC Name |

methyl 7-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIZAPWDPPXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743750 |

Source

|

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158331-26-0 |

Source

|

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

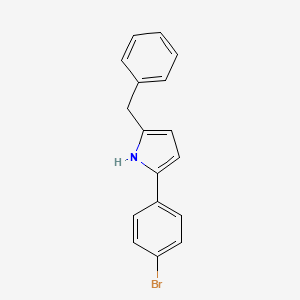

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

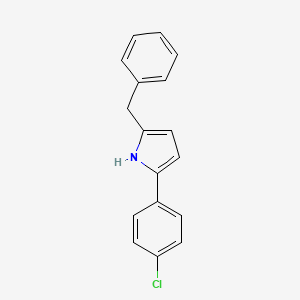

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)